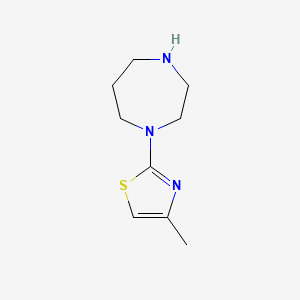

1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)12-5-2-3-10-4-6-12/h7,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOHBXBPTPTBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane typically involves the reaction of 4-methyl-1,3-thiazole with 1,4-diazepane under controlled conditions. One common method includes the use of a base such as potassium hydroxide in an ethanol solvent to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The thiazole component enhances the compound's ability to interact with bacterial membranes, facilitating its antimicrobial effects .

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival. In vitro experiments demonstrated its efficacy in inhibiting cancer cell proliferation .

Biological Mechanisms

The mechanisms through which 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane exerts its biological effects include:

- Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic pathways, potentially inhibiting their activity or modulating receptor signaling pathways. For instance, it is hypothesized to interact with glucokinase, influencing glucose metabolism.

- Radical Scavenging Activity : The presence of a prenyl chain in related compounds has been linked to enhanced lipophilicity and radical scavenging activity, suggesting similar potential for 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane.

Industrial Applications

In addition to its medicinal properties, this compound has applications in various industrial sectors:

- Material Science : It is utilized in the development of new materials with specific electronic and optical properties due to its unique chemical structure .

Case Studies

Several studies have explored the applications of 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant bacterial strains. The results indicated a potential for developing new antibiotics based on its structure .

- Cancer Cell Proliferation Inhibition : In vitro studies revealed that treatment with 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane led to reduced proliferation rates in various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through specific signaling pathway modulation .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or interact with cellular signaling pathways to exert its effects .

Comparison with Similar Compounds

Table 1: Structural Analogues of 1,4-Diazepane Derivatives

Key Observations :

- Synthesis Yields : Yields for 1,4-diazepane derivatives vary widely (38–51%), influenced by substituent reactivity and purification methods (e.g., chromatography in vs. direct crystallization in ).

Pharmacological and Receptor Binding Profiles

Key Observations :

- Receptor Specificity : The pyrazol-4-yl analogue () demonstrates exceptional selectivity for 5-HT7R, while the pyridin-3-yl variant () targets nicotinic receptors, underscoring the scaffold's adaptability.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability |

|---|---|---|---|---|

| 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane | 1.8 | 0.5 (low) | 85 | Moderate (CYP3A4) |

| 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane | 2.5 | 0.2 (low) | 90 | High |

| 1-(Pyridin-3-yl)-1,4-diazepane | 1.2 | 1.0 (moderate) | 75 | Low |

Key Observations :

- Lipophilicity : The target compound’s moderate LogP (1.8) balances membrane permeability and solubility, contrasting with the highly lipophilic pyrazol-4-yl analogue (LogP 2.5) .

- Metabolism : Thiazole-containing compounds often exhibit CYP-mediated oxidation, suggesting the target may require structural optimization for improved stability .

Biological Activity

1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane is a heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by a diazepane ring and a thiazole moiety, this compound exhibits potential antimicrobial and anticancer properties. The following article delves into the biological activity of 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The chemical formula of 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane is C9H15N3S, with a molecular weight of approximately 197.3 g/mol. Its structure features a six-membered diazepane ring containing two nitrogen atoms and a thiazole ring that enhances its bioactivity by improving binding affinity to target enzymes and receptors.

Antimicrobial Properties

Research indicates that 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane exhibits notable antimicrobial activity against various bacterial strains. Studies have shown its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The thiazole component is believed to play a crucial role in enhancing the compound's antimicrobial effects by facilitating interactions with bacterial cell membranes.

Anticancer Activity

The compound has also been explored for its anticancer properties. It has been shown to interact with cellular pathways involved in apoptosis, effectively inducing cell death in cancer cells. In vitro studies demonstrated that 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways associated with cell survival .

Target Interactions

The mechanism by which 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane exerts its biological effects may involve interactions with specific enzymes and receptors. For instance, it is hypothesized that the compound may target glucokinase, influencing glucose metabolism and potentially impacting glycolytic pathways. This interaction could lead to altered cellular energy dynamics that favor apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane remains largely unexplored. However, understanding its bioavailability and metabolic pathways will be critical for evaluating its therapeutic potential.

Comparison with Similar Compounds

To better understand the uniqueness of 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Sulfathiazole | Thiazole derivative | Antimicrobial | Contains sulfonamide group |

| Celecoxib | Pyrazole derivative | Anti-inflammatory | Selective COX-2 inhibitor |

| Rimonabant | Pyrazole derivative | Anti-obesity | Cannabinoid receptor antagonist |

| Ritonavir | Thiazole derivative | Antiviral | Protease inhibitor |

The distinct combination of thiazole and diazepane rings in 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane may confer unique biological activities not found in other similar compounds.

Research Applications

The potential applications of 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane extend across various fields:

Chemistry: Used as a building block in synthesizing more complex heterocyclic compounds.

Biology: Investigated for its bioactive properties including antimicrobial and antioxidant effects.

Medicine: Explored for therapeutic effects such as anti-inflammatory and anticancer activities.

Industry: Utilized in developing new materials with specific electronic and optical properties.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms connectivity of the diazepane and thiazole rings. For example, δ 2.4 ppm (singlet) corresponds to the 4-methyl group on the thiazole .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 223.12 for [M+H]⁺) .

How can researchers optimize reaction conditions for synthesizing this compound using computational and statistical methods?

Advanced Research Question

- Computational Design : Apply quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways, reducing trial-and-error experimentation .

- Design of Experiments (DoE) : Use factorial designs to systematically vary temperature, solvent, and catalyst loading, identifying optimal conditions for yield and selectivity .

- Machine Learning : Train models on existing reaction data to predict successful synthetic routes .

What strategies address contradictory data in biological activity studies involving this compound?

Advanced Research Question

- Dose-Response Validation : Replicate assays across multiple cell lines or enzymatic systems to rule out cell-specific effects .

- Meta-Analysis : Aggregate data from independent studies to identify trends (e.g., IC₅₀ variability in kinase inhibition assays) .

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR before attributing biological effects .

What key structural features of 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane influence its reactivity and bioactivity?

Basic Research Question

- Diazepane Ring Flexibility : The seven-membered ring adopts chair-like conformations, affecting ligand-receptor binding .

- Thiazole Electron Density : The 4-methyl group modulates electron-withdrawing properties, altering nucleophilic substitution rates .

- Stereochemistry : Chirality at the diazepane nitrogen impacts selectivity in enzyme inhibition .

How should researchers design experiments to study structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Analog Synthesis : Systematically modify substituents (e.g., thiazole methyl → ethyl) and assess effects on binding affinity .

- Molecular Docking : Use software like AutoDock to predict interactions with target proteins (e.g., GPCRs) .

- Pharmacokinetic Profiling : Measure logP and metabolic stability in microsomal assays to correlate structure with bioavailability .

What purification techniques are most effective for isolating 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane from complex reaction mixtures?

Advanced Research Question

- Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar byproducts .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal yield and purity .

- Prep-HPLC : Employ C18 columns with acetonitrile/water buffers for high-resolution separation .

How can computational models for predicting the biological activity of this compound be validated experimentally?

Advanced Research Question

- Free Energy Perturbation (FEP) : Validate binding affinity predictions against experimental IC₅₀ values from kinase assays .

- ADMET Prediction Tools : Compare in silico toxicity profiles with in vitro hepatotoxicity data .

- Crystallographic Overlays : Align predicted and experimentally resolved protein-ligand structures to assess model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.